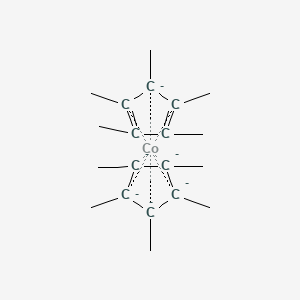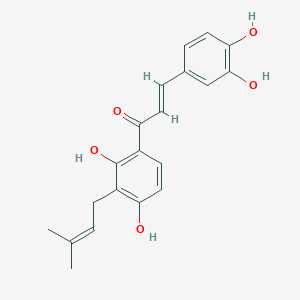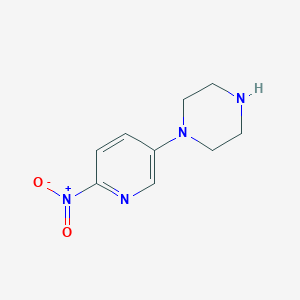
12-O-Methylcarnosic acid
描述
12-O-甲基卡诺酸: 是一种从小叶鼠尾草丙酮提取物中分离得到的二萜卡诺酸。 它以其抗氧化、抗癌和抗菌活性而闻名 。 该化合物也是5α-还原酶抑制剂的活性成分,其IC50值为61.7 μM .
准备方法
合成路线和反应条件: 12-O-甲基卡诺酸可以通过卡诺酸的甲基化合成。 反应通常在回流条件下使用甲醇和强酸催化剂 .
工业生产方法: 12-O-甲基卡诺酸的工业生产包括从小叶鼠尾草中提取卡诺酸,然后进行甲基化。 提取过程使用丙酮等溶剂,甲基化过程使用甲醇和酸催化剂 .
化学反应分析
反应类型:
氧化: 12-O-甲基卡诺酸会发生氧化反应,形成各种氧化衍生物。
还原: 它可以被还原形成氧化程度较低的衍生物。
取代: 该化合物可以发生取代反应,特别是在甲氧基处。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 取代反应通常涉及卤化物等亲核试剂,在碱性条件下进行。
主要产物:
氧化: 氧化衍生物,如异罗思玛醇。
还原: 化合物的还原形式。
科学研究应用
作用机制
12-O-甲基卡诺酸主要通过抑制 5α-还原酶发挥作用,5α-还原酶是一种参与类固醇代谢的酶。 这种抑制导致雄激素依赖性细胞增殖减少 。 此外,它的抗氧化活性包括清除自由基,从而防止氧化损伤 .
相似化合物的比较
类似化合物:
卡诺酸: 12-O-甲基卡诺酸的母体化合物,以其抗氧化特性而闻名。
卡诺醇: 另一种具有类似抗氧化和抗癌活性的二萜。
罗思玛醇: 卡诺酸的氧化衍生物,具有强大的抗氧化活性
独特性: 12-O-甲基卡诺酸以其对 5α-还原酶的特异性抑制和其预防胃溃疡的能力而独树一帜。 它的甲基化结构也与它的母体化合物卡诺酸相比,提供了独特的化学性质 .
属性
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62201-71-2 | |
| Record name | 62201-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?
A: Research suggests that while this compound is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. this compound, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []
Q2: How does the presence of this compound differ between Salvia species?
A: Interestingly, this compound shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.
Q3: Can 1H-qNMR be used to quantify this compound in plant extracts?
A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify this compound in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like this compound, which can degrade during chromatographic analysis. []
Q4: How does the extraction method affect the yield of this compound?
A: Research indicates that the extraction method significantly influences the yield of this compound. For instance, decoctions generally yielded higher amounts of this compound compared to infusions from the examined Salvia species. [] Additionally, the stability of this compound varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving this compound.
Q5: How does storage time affect this compound content in plant material?
A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including this compound, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of this compound in plant materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
